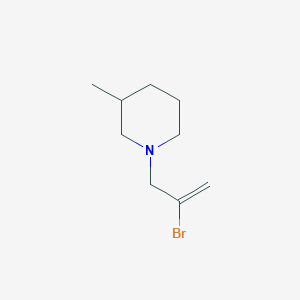

2-Bromo-3-(3-methylpiperidino)prop-1-ene

Description

2-Bromo-3-(3-methylpiperidino)prop-1-ene is a brominated allylic amine derivative characterized by a propene backbone substituted with a bromine atom at the 2-position and a 3-methylpiperidino group at the 3-position. The 3-methylpiperidino substituent consists of a six-membered piperidine ring with a methyl group at the third carbon, introducing both steric bulk and basicity to the molecule.

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrN/c1-8-4-3-5-11(6-8)7-9(2)10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWZPXIHCWXUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3-methylpiperidino)prop-1-ene typically involves the bromination of 3-(3-methylpiperidino)prop-1-ene. This reaction can be carried out using bromine (Br2) in an inert solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(3-methylpiperidino)prop-1-ene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a corresponding alkane.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used in substitution reactions.

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Bromo-3-(3-methylpiperidino)prop-1-ene serves as a building block for synthesizing more complex organic compounds. Its vinyl group can participate in various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions: It can engage in coupling reactions to create larger molecular frameworks essential for drug development.

Biology

Research indicates that this compound may exhibit biological activities that are significant for therapeutic applications:

-

Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound have shown activity against resistant bacterial strains, enhancing the efficacy of conventional antibiotics.

Bacterial Strain Activity Staphylococcus aureus Effective Pseudomonas aeruginosa Effective - Anticancer Potential: In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle disruption.

Medicine

The compound's structural characteristics make it a candidate for further exploration in medicinal chemistry:

- Lead Compound Development: Its biological activities suggest potential as a lead compound for developing new drugs targeting bacterial infections and cancer.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial effects of derivatives of this compound demonstrated significant activity against resistant strains of bacteria. The mechanism involved enhancing the sensitivity of bacterial cells to antibiotics by inhibiting specific metabolic pathways.

Case Study 2: Anticancer Activity

In another study, researchers investigated the anticancer properties of this compound using various cancer cell lines. The findings revealed that it could effectively inhibit cell proliferation and induce apoptosis in resistant cancer cells, suggesting its potential as a therapeutic agent.

Data Summary Table

Mechanism of Action

The mechanism by which 2-Bromo-3-(3-methylpiperidino)prop-1-ene exerts its effects depends on the specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological processes. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Aromatic vs. Aliphatic Groups: Aryl-substituted analogs (e.g., biphenyl or chlorophenyl derivatives) exhibit higher molecular weights and hydrophobicity, making them suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, aliphatic amine substituents (e.g., piperidino or homopiperidinyl) enhance nucleophilicity, favoring alkylation or condensation reactions .

Steric and Electronic Modifications: The N-benzylmethylamino group () introduces aromaticity and electron-donating effects, which could stabilize intermediates in nucleophilic substitutions.

Synthetic Pathways: Analogs like 2-bromo-3-(4-chloro-3-methylphenyl)prop-1-ene () are synthesized via brominated ylide intermediates, a method adaptable to the target compound . Homopiperidinyl derivatives () may employ nucleophilic substitution of pre-formed allylic bromides with amines, a strategy applicable to the 3-methylpiperidino variant.

Biological Activity

2-Bromo-3-(3-methylpiperidino)prop-1-ene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromination of propene derivatives followed by nucleophilic substitution with 3-methylpiperidine. This synthetic pathway allows for the introduction of the bromine atom at the 2-position while maintaining the integrity of the piperidine moiety.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study evaluating various brominated compounds found that certain derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, with some compounds showing stronger activity than standard antibiotics like ofloxacin and ketoconazole .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Standard (ofloxacin) | 25 | Gram-negative bacteria |

| Standard (ketoconazole) | 25 | Fungal infections |

Antitumor Activity

In vitro studies have suggested that this compound may possess antitumor properties. Compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve microtubule destabilization and activation of caspase pathways, leading to increased apoptotic activity .

The proposed mechanism for the biological activity of this compound includes:

- Microtubule Disruption : Compounds with similar structures have been identified as microtubule-destabilizing agents, which can inhibit cell division and promote apoptosis in cancer cells.

- Caspase Activation : Increased levels of activated caspases were observed in treated cancer cells, indicating a shift towards programmed cell death.

Case Studies

Several studies have focused on the biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.